8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a fused triazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with 2-chloro-3-methylpyrimidine in the presence of a base such as sodium hydride. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolo[1,5-c]pyrimidine derivatives .
Scientific Research Applications
8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s effects are mediated through its binding to the ATP-binding site of CDK2, thereby preventing the phosphorylation of downstream targets .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolo-pyrimidine scaffold and exhibits comparable biological properties.
Uniqueness: 8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 8-position enhances its binding affinity to certain molecular targets, making it a valuable scaffold for drug development .
Properties
CAS No. |
69141-75-9 |
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Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
8-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H6N4/c1-5-2-7-4-10-6(5)8-3-9-10/h2-4H,1H3 |
InChI Key |
VANUUMZDIKETAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN2C1=NC=N2 |
Origin of Product |
United States |
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